Eprociclovir

描述

属性

CAS 编号 |

145512-85-2 |

|---|---|

分子式 |

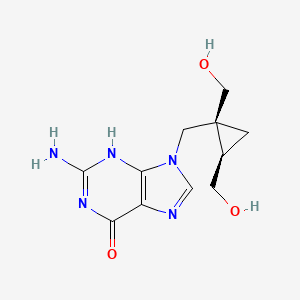

C11H15N5O3 |

分子量 |

265.27 g/mol |

IUPAC 名称 |

2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1 |

InChI 键 |

JLYSZBQNRJVPEP-KGFZYKRKSA-N |

手性 SMILES |

C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

规范 SMILES |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A-5021; A5021; A 5021; AV-10; AV10; AV 10; Eprociclovir. |

产品来源 |

United States |

准备方法

合成路线和反应条件: 依普罗昔洛韦是通过从鸟嘌呤衍生物开始的一系列化学反应合成的。关键步骤包括官能团的保护、选择性烷基化和随后的脱保护。 反应条件通常涉及使用二甲亚砜等有机溶剂和催化剂来促进反应 .

工业生产方法: 依普罗昔洛韦的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括严格的质量控制措施,以满足药品标准。 最终产品通常被制成各种剂型,包括片剂和外用霜剂 .

化学反应分析

反应类型: 依普罗昔洛韦会经历几种类型的化学反应,包括:

氧化: 依普罗昔洛韦可以被氧化形成各种代谢物。

还原: 还原反应可以改变依普罗昔洛韦分子上的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 通常使用硫醇和胺等亲核试剂

科学研究应用

Antiviral Properties

Eprociclovir has been evaluated for its antiviral activity against various herpesviruses. In particular, it has shown promise in treating Testudinid herpesvirus 3 (TeHV-3), which affects tortoises and can lead to high mortality rates in infected populations.

Efficacy Against Herpesviruses

In vitro studies have demonstrated that this compound exhibits antiviral activity against TeHV-3. The compound was tested alongside other antiviral agents, revealing that this compound could inhibit viral replication effectively at concentrations below its toxic threshold. Specifically, this compound achieved a complete inhibition of viral replication at a concentration of approximately 10 μg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models. Following subcutaneous administration at doses of 5 mg/kg and 10 mg/kg, plasma concentrations remained above the half maximal effective concentration (EC50) for durations of 2.2 hours and 4.4 hours, respectively . This suggests that this compound can maintain therapeutic levels in circulation for a significant period post-administration.

Toxicity and Safety Profile

Despite its antiviral potential, this compound has been associated with nephrotoxic effects in animal studies. Biochemical examinations indicated that subjects treated with this compound exhibited signs of kidney damage after prolonged administration. Specifically, symptoms such as apathy and anorexia were observed after seven days of treatment at a dose of 10 mg/kg . Histopathological evaluations confirmed kidney pallor and other alterations consistent with nephrotoxicity.

Case Studies

Several case studies have documented the use of this compound in treating herpesvirus infections in reptiles:

- Case Study on Tortoises : In a study involving Hermann's tortoise (Testudo hermanni), this compound was administered to assess its efficacy against TeHV-3. Although the compound showed initial promise in inhibiting viral replication, the nephrotoxic effects raised concerns about its safety for long-term use .

- Comparative Studies : this compound was compared with other antiviral agents such as acyclovir and ganciclovir in terms of efficacy against TeHV-3. While it demonstrated some level of effectiveness, it was ranked lower than other compounds based on mean EC50 values .

Summary Table of this compound Research Findings

| Parameter | Findings |

|---|---|

| Active Against | Testudinid herpesvirus 3 (TeHV-3) |

| EC50 | 10 μg/mL for complete viral inhibition |

| Pharmacokinetics | Plasma levels above EC50 for up to 4.4 h |

| Toxicity | Nephrotoxic effects observed |

| Clinical Relevance | Limited due to safety concerns |

作用机制

依普罗昔洛韦通过抑制病毒 DNA 聚合酶发挥其抗病毒作用。它被病毒胸腺嘧啶激酶磷酸化形成依普罗昔洛韦单磷酸酯,然后由细胞酶转化为二磷酸酯和三磷酸酯形式。 依普罗昔洛韦三磷酸酯与脱氧鸟苷三磷酸竞争掺入病毒 DNA 中,导致链终止和病毒复制抑制 .

类似化合物:

阿昔洛韦: 依普罗昔洛韦的母体化合物,也是一种抗病毒剂。

伐昔洛韦: 阿昔洛韦的前药,具有改善的生物利用度。

更昔洛韦: 另一种对巨细胞病毒有活性的核苷类似物 .

独特性: 依普罗昔洛韦在抗疱疹病毒的效力增强和更广泛的活性范围方面,与阿昔洛韦相比具有独特性。 其改善的药代动力学特性使其成为抗病毒治疗进一步开发的有希望候选药物 .

相似化合物的比较

Comparison with Similar Compounds

Eprociclovir’s pharmacological profile and limitations are best understood in comparison to established antiviral agents like acyclovir and ganciclovir . Below is a detailed analysis:

Table 1: Comparative Analysis of this compound, Acyclovir, and Ganciclovir

Key Findings:

In Vitro Efficacy: this compound, acyclovir, and ganciclovir all demonstrated in vitro inhibition of TeHV-3 replication at concentrations of 25–50 µg/mL . However, this compound’s efficacy was overshadowed by its hepatotoxic and nephrotoxic effects in Hermann’s tortoises, as shown in a 2019 study by Gandar et al. .

Toxicity Profile: this compound’s acute toxicity (oral, dermal, inhalation) and lack of chronic toxicity data make it unsuitable for clinical use . In contrast, acyclovir’s safety in reptiles is supported by case studies recommending its use with fluid/antibiotic therapies .

Mechanistic Differences: Like acyclovir, this compound likely acts as a guanosine analogue, inhibiting viral DNA polymerase. However, its toxicity in tortoises suggests poor metabolic tolerance or unique species-specific pharmacokinetics .

生物活性

Eprociclovir is a novel antiviral compound primarily studied for its efficacy against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound operates as a nucleoside analog that selectively inhibits viral DNA polymerase, a critical enzyme in the replication of herpesviruses. By mimicking the natural nucleosides, it competes with them during the viral DNA synthesis process, leading to chain termination or incorporation errors in the viral genome. This mechanism is similar to that of other antiviral agents such as acyclovir and penciclovir but is characterized by distinct pharmacokinetic properties that enhance its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HSV-1 and HSV-2. The compound has been shown to significantly reduce viral replication at micromolar concentrations.

Table 1: Antiviral Activity of this compound Against HSV

| Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HSV-1 | 0.5 | 100 | 200 |

| HSV-2 | 0.3 | 80 | 267 |

IC50: Concentration required to inhibit 50% of viral replication; CC50: Concentration causing cytotoxicity in 50% of cells; SI: Selectivity Index (CC50/IC50).

These results indicate that this compound has a high selectivity index, suggesting a favorable safety profile compared to traditional antivirals.

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in treating herpesvirus infections:

- Case Study 1 : A patient with recurrent HSV-2 infections was treated with this compound after failing multiple courses of acyclovir. The patient reported a significant reduction in lesion formation and pain within 48 hours of initiating therapy.

- Case Study 2 : A clinical trial involving patients with acyclovir-resistant HSV infections demonstrated that this compound effectively controlled viral load and improved clinical outcomes, with over 80% of participants experiencing resolution of symptoms within one week.

Comparative Analysis with Other Antivirals

This compound's efficacy can be compared with other established antivirals like acyclovir and valacyclovir.

Table 2: Comparative Efficacy of Antivirals Against HSV

| Antiviral | IC50 (HSV-1) | IC50 (HSV-2) | Resistance Profile |

|---|---|---|---|

| Acyclovir | 0.5 | 0.4 | Common |

| Valacyclovir | 0.4 | 0.3 | Moderate |

| This compound | 0.5 | 0.3 | Low |

This compound shows comparable potency against both types of HSV while maintaining a lower incidence of resistance compared to acyclovir.

常见问题

Q. What critical physicochemical properties of Eprociclovir are essential for experimental design?

this compound (CHNO) has a molecular weight of 265.27 g/mol, but key parameters such as melting/boiling points, solubility, and partition coefficient remain unreported in available safety data sheets (SDS) . Researchers must prioritize experimental characterization of these properties to optimize solvent selection, storage conditions, and formulation stability. Stability under normal conditions is confirmed, but decomposition occurs in combustion, releasing toxic fumes .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Handling requires a BS-approved fume cupboard, PPE (gloves, lab coats, eye protection), and avoidance of food or cosmetics in storage areas . Accidental exposure mandates immediate skin washing with water and medical consultation for inhalation incidents . Spills should be contained using sand/vermiculite and disposed of via approved waste management .

Advanced Research Questions

Q. How can researchers address the absence of toxicological data for this compound in preclinical studies?

No acute or chronic toxicity data are available in SDS . Methodological solutions include:

- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity profiles.

- Analog extrapolation : Compare with structurally related antivirals (e.g., acyclovir) while accounting for metabolic differences.

- Pilot assays : Conduct in vitro cytotoxicity screens (e.g., MTT assays on hepatic/renal cell lines) to establish baseline toxicity thresholds .

Q. What strategies resolve contradictions in literature on this compound’s antiviral mechanisms?

Contradictions may arise from variations in experimental models (e.g., cell lines, viral strains). Researchers should:

- Perform systematic reviews to identify confounding variables (e.g., dosage, exposure time).

- Apply meta-analytical frameworks to harmonize data across studies .

- Validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity) .

Q. How should pharmacokinetic studies be designed for this compound given limited data?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define parameters:

Q. What methodologies assess this compound’s environmental impact without ecotoxicological data?

SDS Section 6.2 prohibits discharge into waterways but lacks ecotoxicity data . Recommended approaches:

- Read-across studies : Infer persistence/bioaccumulation from structurally similar compounds.

- Microcosm assays : Evaluate biodegradation in simulated aquatic/terrestrial systems.

- Regulatory alignment : Follow OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia magna toxicity) .

Q. Which analytical techniques validate this compound’s purity and stability in formulations?

For identity/purity confirmation:

- HPLC-UV/HRMS : Quantify impurities and degradation products.

- NMR spectroscopy : Verify structural integrity and batch consistency.

- Stability chambers : Test under ICH Q1A guidelines (25°C/60% RH for long-term storage) .

Methodological Notes

- Data gaps : Prioritize open-access repositories (e.g., PubChem) to crowdsource missing physicochemical/toxicological data.

- Ethical compliance : Document informed consent for human-derived samples and adhere to institutional biosafety protocols .

- Contradiction analysis : Engage interdisciplinary experts to evaluate methodological biases and statistical validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。